molecular formula C5H6ClF3N2S B1455692 [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1315368-85-4

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No. B1455692
M. Wt: 218.63 g/mol
InChI Key: OPAHSHSUYVNENN-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride, also known as TFMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMTA is a thiazole derivative that has a trifluoromethyl group attached to it, which makes it a highly reactive compound. In

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been involved in the synthesis of novel derivatives with antimicrobial activities, indicating its utility as a precursor for compounds exhibiting good antibacterial and antifungal activities with specific minimum inhibitory concentrations (MICs) (Barot, Manna, & Ghate, 2017).
  • It also serves as a key intermediate in the practical synthesis of complex molecules, showcasing its versatility in organic synthesis processes (Vaid et al., 2012).

Potential Therapeutic Applications

  • Research has been directed towards the synthesis of functionalized derivatives via intramolecular electrophilic cyclization, which could be relevant for the development of novel therapeutic agents (Kut, Onysko, & Lendel, 2020).
  • The compound's derivatives have been synthesized and evaluated for potential biological activities, including antioxidant properties, demonstrating the compound's applicability in creating new antioxidants (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Agricultural Applications

  • Some derivatives have been explored for their insecticidal activities, leveraging the bioactivation by β-glucosidase, which provides insights into designing more effective agrochemicals (Wen et al., 2018).

Environmental and Green Chemistry

  • The compound has been utilized in eco-friendly synthesis methods, aiming at developing sustainable chemical processes and products with minimized environmental impact (Bonacorso et al., 2016).

properties

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-11-4(1-9)10-3;/h2H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHSHSUYVNENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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